Benzoylecgonine-d8 chemical structure and properties
Benzoylecgonine-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylecgonine-d8 is the deuterated form of benzoylecgonine, the primary and major urinary metabolite of cocaine. Due to its chemical and physical similarity to the natural metabolite, but with a distinct mass, Benzoylecgonine-d8 serves as an invaluable tool in forensic and clinical toxicology. It is predominantly used as a stable-labeled internal standard for the accurate quantification of benzoylecgonine in biological samples through isotope dilution methods, typically employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The presence of benzoylecgonine in urine is a definitive indicator of cocaine use.[2]
Chemical Structure and Properties
Benzoylecgonine-d8 is structurally identical to benzoylecgonine, with the exception of eight hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry.[1]
Table 1: Physicochemical Properties of Benzoylecgonine and Benzoylecgonine-d8
| Property | Value | Source |
| Benzoylecgonine-d8 | ||
| Chemical Name | 3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid-d8 | N/A |
| Molecular Formula | C₁₆H₁₁D₈NO₄ | [1] |
| Molecular Weight | 297.38 g/mol | [1][2] |
| CAS Number | 205446-21-5 | [2] |
| Benzoylecgonine | ||
| Melting Point | 198-200°C | [3] |
| pKa (Strongest Acidic) | 3.15 | [4] |
| pKa (Strongest Basic) | 9.54 | [4] |
| Solubility | Soluble in ethanol, 1M NaHCO₃ (>26.4 mg/ml); Insoluble in water | [3] |
Metabolic Pathway of Cocaine to Benzoylecgonine
Cocaine is primarily metabolized in the liver to benzoylecgonine and ecgonine methyl ester. The formation of benzoylecgonine occurs through the hydrolysis of the methyl ester group of cocaine, a reaction catalyzed by carboxylesterases.[4][5] This metabolite is then excreted in the urine.
Experimental Protocols
Synthesis of Benzoylecgonine
-
Reaction Setup: Cocaine alkaloid is added to a reaction vessel with propylene glycol and a small amount of water.
-
Heating and Stirring: The mixture is stirred and maintained at a temperature between 50°C and 100°C.
-
Monitoring: The reaction is monitored until the concentration of unreacted cocaine is less than 0.1% w/w.
-
Water Removal: Water is subsequently or simultaneously removed from the reaction mixture.
A method for the preparation of deuterium-labeled cocaine and benzoylecgonine has been reported, involving the reductive dehalogenation of substituted derivatives using a NaBD₄-PdCl₂ system.[6]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Benzoylecgonine-d8 is commonly used as an internal standard for the quantification of benzoylecgonine in urine samples by GC-MS. A typical workflow involves solid-phase extraction, derivatization, and subsequent GC-MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: The SPE column (e.g., C18) is conditioned with methanol, followed by deionized water, and then a phosphate buffer (pH 6).
-
Sample Loading: The urine sample, spiked with Benzoylecgonine-d8 and buffered, is loaded onto the column.
-
Washing: The column is washed with deionized water, followed by a weak acid (e.g., 100 mM HCl), and then methanol to remove interferences.
-
Elution: The analytes are eluted with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (e.g., 78:20:2).[7]
Derivatization:
To increase volatility for GC analysis, the extracted benzoylecgonine is often derivatized. A common agent is pentafluoropropionic anhydride (PFPA) with pentafluoropropanol (PFPOH).[7]
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A splitless injection mode is often employed.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[7]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and specific method for the analysis of benzoylecgonine, with Benzoylecgonine-d8 used as the internal standard. This method often does not require derivatization.
Sample Preparation for LC-MS/MS:
-
Pretreatment: A urine sample is spiked with the internal standard (Benzoylecgonine-d8).
-
Extraction: Solid-phase extraction is performed using a suitable sorbent (e.g., a polymeric cation exchange resin).
-
Elution and Reconstitution: The analyte is eluted and the eluent is evaporated to dryness, followed by reconstitution in the initial mobile phase.[8]
LC-MS/MS Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used.
-
Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both benzoylecgonine and Benzoylecgonine-d8.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of benzoylecgonine have been fully assigned using 2D NMR techniques. The chemical shift of the methyl group in the ¹H NMR spectrum, a singlet at 2.54 ppm, is noted as potentially useful for the detection of benzoylecgonine in complex mixtures like urine samples.[9][10]
Mass Spectrometry:
The electron ionization (EI) mass spectrum of benzoylecgonine is well-characterized. In the analysis using Benzoylecgonine-d8 as an internal standard, specific ions are monitored. For the PFPA derivative, characteristic ions for benzoylecgonine are m/z 300, 421, and 316, while for the d3-analog (as an example), m/z 303 and 424 are monitored.[7] The mass spectrum of Benzoylecgonine-d8 will show a mass shift corresponding to the eight deuterium atoms.
Conclusion
Benzoylecgonine-d8 is an essential analytical tool for the accurate and reliable quantification of benzoylecgonine, the primary metabolite of cocaine. Its use as an internal standard in mass spectrometric methods like GC-MS and LC-MS/MS is a standard practice in forensic and clinical toxicology. This guide provides a comprehensive overview of its chemical properties, metabolic context, and detailed analytical methodologies for its application in a research and drug development setting.
References
- 1. Benzoylecgonine-d8 | 205446-21-5 | Benchchem [benchchem.com]
- 2. Benzoylecgonine-D8 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 6. Preparation of deuterium-labeled cocaine and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
